Drospirenone-d4 is a synthetic progestin, chemically related to spironolactone, and is used primarily in hormonal contraceptives. It is a deuterated form of drospirenone, which means that some of its hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This modification can enhance the stability and detection of the compound in analytical applications. Drospirenone-d4 is particularly valuable in pharmacokinetic studies and research involving hormonal therapies.
Drospirenone-d4 is classified under synthetic progestins, which are compounds designed to mimic the natural hormone progesterone. It is commonly used in combination with ethinyl estradiol in oral contraceptive formulations. The compound is synthesized through various chemical processes that involve multiple steps and intermediate compounds.
The synthesis of drospirenone-d4 involves several key steps:
Specific methodologies for synthesizing drospirenone-d4 are detailed in patents and scientific literature, which outline the reaction conditions, catalysts used, and purification techniques employed to isolate the final product .
Drospirenone-d4 has a complex molecular structure that can be represented as follows:
The structure features a steroid backbone with several functional groups that contribute to its biological activity. The presence of deuterium atoms is crucial for differentiating it from non-deuterated forms during analytical assessments.
Drospirenone-d4 undergoes various chemical reactions typical of steroid compounds:
The reactions are monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained without impurities .
Drospirenone-d4 functions primarily as a progestin by binding to progesterone receptors in target tissues, such as the endometrium and hypothalamus. Its mechanism involves:
Research indicates that drospirenone has anti-androgenic properties due to its structural similarity to spironolactone, which may provide additional benefits in managing conditions like polycystic ovary syndrome .
Drospirenone-d4 exhibits several notable physical and chemical properties:
Analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize these properties accurately .
Drospirenone-d4 is utilized in various scientific applications:
Drospirenone-d4 is a deuterium-labeled analog of the synthetic progestin drospirenone, where four hydrogen atoms (⁺H) are replaced by deuterium (²H or D). This strategic isotopic substitution occurs at specific molecular positions to minimize alterations to the compound’s bioactivity while enabling precise tracking in metabolic and pharmacokinetic studies. The deuterium atoms are typically incorporated at the 6,7,15,16 positions or within the methylene groups adjacent to carbonyl functionalities (e.g., C3 and C7), as reflected in its systematic name 6β,7β,15β,16β-Dimethylene-3-oxo-4-androstene-[17(β-1’)-spiro-5’]perhydrofuran-2’-one-d4 [4] [5] [7]. The isotopic enrichment exceeds 95%, ensuring minimal natural isotopic dilution in tracer applications [4] [6]. This high enrichment is critical for mass spectrometry-based assays, where deuterium labeling shifts the mass-to-charge ratio, allowing unambiguous differentiation from endogenous drospirenone in complex biological matrices [1] [7].
Table 1: Isotopic Characteristics of Drospirenone-d4
Property | Specification |
---|---|
Deuterium Positions | Typically C6, C7, C15, C16 or carbonyl-adjacent methylenes |
Isotopic Enrichment | >95% |
Molecular Weight | 370.52 g/mol (vs. 366.50 g/mol unlabeled) |
Key Applications | Metabolic tracers; quantitative mass spectrometry |
The molecular formula of drospirenone-d4 is C₂₄H₂₆D₄O₃, with a molecular weight of 370.52 g/mol [4] [5] [10]. Its structure retains the intricate stereochemistry of non-deuterated drospirenone, featuring:
O=C1O[C@]2(C([2H])([2H])C1([2H])[2H])[C@@]3(C)CC[C@@]4([H])[C@@]([C@]3([H])[C@H]5[C@@H]2C5)([H])[C@@H]6[C@@H](C6)C7=CC(CC[C@@]74C)=O
[5]. Drospirenone-d4 shares similar physicochemical properties with its non-deuterated counterpart but exhibits nuanced differences due to deuterium’s higher mass and stronger covalent bonds:
Table 2: Physicochemical Profile of Drospirenone-d4
Property | Characteristics |
---|---|
Solubility | Lipophilic; soluble in DMSO, methanol, acetonitrile; insoluble in water |
Storage Conditions | -20°C (solid); -80°C (solutions); protect from light and humidity |
Shelf Life | ≥3 years (solid, -20°C); ≥6 months (solution, -80°C) |
Purity Specifications | >95% (HPLC); >95% isotopic enrichment |
Drospirenone-d4 is biologically equivalent to non-deuterated drospirenone (CAS 67392-87-4) but diverges in key physicochemical and metabolic attributes:
Table 3: Comparative Attributes of Drospirenone vs. Drospirenone-d4
Attribute | Drospirenone | Drospirenone-d4 | Functional Implication |
---|---|---|---|
Molecular Weight | 366.50 g/mol | 370.52 g/mol | Mass spectrometry differentiation |
C–H/C–D Bond Vibrations | ~2900 cm⁻¹ (C–H stretch) | ~2200 cm⁻¹ (C–D stretch) | IR/Raman spectral distinction |
Metabolic Oxidation | Standard rate | Reduced rate (KIE effect) | Extended half-life; metabolic tracer utility |
Chromatographic Retention | t(R) = 12.5 min (RP-HPLC) | t(R) = 12.2–12.4 min | Near-coelution with resolvable separation |
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7